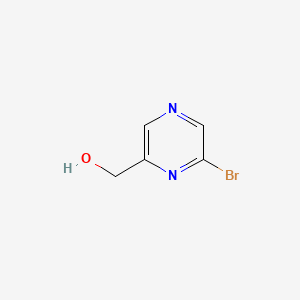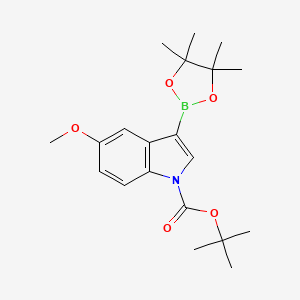![molecular formula C7H5BrN2O B573109 7-Bromobenzo[d]isoxazol-3-amine CAS No. 1260860-32-9](/img/structure/B573109.png)
7-Bromobenzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromobenzo[d]isoxazol-3-amine is a chemical compound with the CAS Number: 1260860-32-9 . It has a molecular weight of 213.03 and its molecular formula is C7H5BrN2O . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
Isoxazole derivatives, such as 7-Bromobenzo[d]isoxazol-3-amine, can be synthesized through various pathways. One of the most researched and reported synthesis methods is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of 7-Bromobenzo[d]isoxazol-3-amine is represented by the formula C7H5BrN2O . The InChI code for this compound is 1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H, (H2,9,10) .Chemical Reactions Analysis
The synthesis of isoxazole derivatives involves various chemical reactions. The most common method is the (3 + 2) cycloaddition reaction of an alkyne (dipolarophile) and nitrile oxide (dipole) .Physical And Chemical Properties Analysis
7-Bromobenzo[d]isoxazol-3-amine is a solid substance . It has a molecular weight of 213.03 and its molecular formula is C7H5BrN2O . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Anticancer Agents
Isoxazolines, a class of nitrogen and oxygen-containing heterocycles, have been recognized for their importance in medicinal chemistry as anticancer agents. The review by Kaur et al. (2014) focuses on isoxazoline derivatives from natural sources and their synthetic pathways, highlighting their potential as novel anticancer drugs. The study discusses structural-activity relationships and the impact of stereochemical aspects on the anticancer activity of these compounds, which could include derivatives of 7-Bromobenzo[d]isoxazol-3-amine (Kaur et al., 2014).
Environmental and Health Concerns
Birnbaum et al. (2003) provide a comprehensive review of the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), chemicals related to the bromination processes that might involve compounds like 7-Bromobenzo[d]isoxazol-3-amine. This review underscores the similarity in toxicity profiles between brominated and chlorinated compounds, emphasizing the need for further research on the health impacts of such chemicals (Birnbaum et al., 2003).
Applications in Polymerization Reactions
Ottou et al. (2016) explore the advancements in polymerization reactions mediated by organocatalysis, potentially relevant for chemicals like 7-Bromobenzo[d]isoxazol-3-amine. This review highlights the use of small organic molecules in the polymerization of various monomers, offering insights into monomer activation modes and polymerization mechanism aspects. The development of organocatalysts, including those based on amines or carbene systems, showcases the reduced toxicity and specific activation modes provided by these catalysts for diverse applications (Ottou et al., 2016).
Advanced Oxidation Processes
Bhat and Gogate (2021) review the degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes (AOPs). This review could be relevant for understanding the environmental degradation pathways of compounds like 7-Bromobenzo[d]isoxazol-3-amine. It provides a detailed analysis of the degradation efficiencies, mechanisms, and the influence of process parameters on the treatment of such compounds (Bhat & Gogate, 2021).
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is crucial to develop new eco-friendly synthetic strategies . Future research could focus on developing alternate metal-free synthetic routes .
properties
IUPAC Name |
7-bromo-1,2-benzoxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIPEZSYZNVET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)ON=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857493 |
Source


|
| Record name | 7-Bromo-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260860-32-9 |
Source


|
| Record name | 7-Bromo-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B573044.png)

![Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B573047.png)
